molecular formula C11H8BrNS B11948739 (4-Bromophenyl)(2-thienylmethylene)amine CAS No. 13533-32-9

(4-Bromophenyl)(2-thienylmethylene)amine

Cat. No.: B11948739
CAS No.: 13533-32-9
M. Wt: 266.16 g/mol
InChI Key: SMGZHXZRKPSNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)(2-thienylmethylene)amine is a chemical compound featuring an imine functional group (azomethine, -C=N-), which is of significant interest in medicinal and organic chemistry research . Imines are recognized as key intermediates in the synthesis of heterocycles and are investigated for a broad spectrum of pharmacological activities . This compound serves as a versatile building block for the development of new substances with potential bioactivity. Its structure, which incorporates both a bromophenyl and a thienyl moiety, is similar to that of other imine and thiazole derivatives that have demonstrated promising in vitro antimicrobial and anticancer properties in recent studies . Researchers utilize such compounds as precursors in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create more complex molecular architectures for biological screening . The presence of the imine linkage allows it to act as an electrophilic center in various chemical transformations, facilitating the exploration of structure-activity relationships (SAR) . Furthermore, computational chemistry studies, including Density Functional Theory (DFT) and molecular docking, can be employed with this compound to predict its reactivity, stability, and potential interactions with biological targets like enzymes or receptors . Its research applications are primarily in early-stage drug discovery for investigating new antimicrobial and anticancer agents . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)-1-thiophen-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGZHXZRKPSNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50316805
Record name (E)-N-(4-Bromophenyl)-1-(thiophen-2-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13533-32-9
Record name NSC306941
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-N-(4-Bromophenyl)-1-(thiophen-2-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-N-(2-THIENYLMETHYLENE)ANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for N 4 Bromophenyl 1 Thiophen 2 Ylmethanimine

Condensation Reactions: Classical Approaches and Mechanistic Considerations

The most fundamental and widely used method for synthesizing Schiff bases is the direct condensation of a primary amine with an aldehyde or ketone.

The standard synthesis of N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine involves the reaction of 4-bromoaniline (B143363) with thiophene-2-carbaldehyde (B41791). nih.govnih.govresearchgate.netdoaj.org This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (imine).

The general reaction is as follows:

C4H3S-CHO + Br-C6H4-NH2 → C4H3S-CH=N-C6H4-Br + H2O

In a typical procedure, equimolar amounts of 4-bromoaniline and thiophene-2-carbaldehyde are reacted in a suitable solvent. The reaction can often be catalyzed by the addition of a few drops of an acid, such as glacial acetic acid, to facilitate the dehydration step. researchgate.net

The efficiency and yield of the condensation reaction are significantly influenced by several factors:

Solvent: Ethanol (B145695) is a commonly used solvent for this reaction, as it effectively dissolves both reactants. researchgate.net The choice of solvent can affect the reaction rate and the ease of product isolation.

Catalysis: Acid catalysis is frequently employed to accelerate the reaction. The acid protonates the hydroxyl group of the intermediate hemiaminal, making it a better leaving group (water) and thus promoting the formation of the imine. While strong acids can be used, milder acids like acetic acid are often sufficient. researchgate.net In some greener approaches, natural acids like lemon juice have been utilized as catalysts. pramanaresearch.org

Temperature: The reaction is often carried out at room temperature or with gentle heating (reflux). Increased temperature generally increases the reaction rate but may also lead to the formation of byproducts. Conventional methods often involve refluxing the reactants for several hours. tandfonline.com

pH Control: The pH of the reaction medium is crucial. The reaction is typically fastest in a mildly acidic medium. In a highly acidic environment, the amine nucleophile can be protonated, rendering it non-nucleophilic and thus inhibiting the reaction. Conversely, in a basic or neutral medium, the dehydration of the hemiaminal intermediate is slow.

Advanced Synthetic Strategies

To improve reaction times, yields, and environmental friendliness, several advanced synthetic strategies have been developed.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. pramanaresearch.orgsphinxsai.com This technique offers several advantages over conventional heating, including:

Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes. sphinxsai.comscirp.org

Higher Yields: Microwave irradiation can lead to higher product yields with fewer side reactions. sphinxsai.com

Solvent-Free Conditions: In many cases, microwave-assisted synthesis can be performed without a solvent, which aligns with the principles of green chemistry. sphinxsai.com

For the synthesis of Schiff bases like N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine, a mixture of the amine and aldehyde can be irradiated in a microwave oven, often without the need for a solvent or catalyst. sphinxsai.com The rapid and uniform heating provided by microwaves significantly enhances the rate of condensation and dehydration.

Synthesis MethodReaction TimeConditionsYield
ConventionalHoursReflux in ethanolModerate
Microwave-AssistedMinutesSolvent-free, 160WHigh sphinxsai.com

This table provides a general comparison based on literature for Schiff base synthesis.

While simple acid catalysis is common, more sophisticated catalytic systems have been explored to enhance the efficiency and selectivity of imine formation. For instance, various Lewis acids and metal catalysts can be employed.

In the broader context of imine synthesis, catalysts like phosphorus trichloride (B1173362) have been used. nih.gov Furthermore, palladium catalysts, such as Pd(PPh₃)₄, are utilized in subsequent reactions of the synthesized imine, for example, in Suzuki cross-coupling reactions to create more complex derivatives. nih.govnih.govresearchgate.net This highlights the importance of the initial imine synthesis in providing a scaffold for further functionalization.

The application of green chemistry principles to the synthesis of Schiff bases aims to reduce the environmental impact of chemical processes. pramanaresearch.org Key strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol, or conducting reactions under solvent-free conditions. pramanaresearch.orgtandfonline.com

Alternative Energy Sources: Employing microwave irradiation or ultrasound as energy sources to reduce reaction times and energy consumption. tandfonline.com

Use of Natural Catalysts: Utilizing natural and biodegradable catalysts, such as lemon juice, to replace corrosive mineral acids. pramanaresearch.org

Grinding Techniques: Solid-state synthesis through grinding the reactants together can also be an effective and solvent-free method. tandfonline.com

These green approaches not only make the synthesis more sustainable but can also simplify the work-up procedure, as the product can often be isolated by simple filtration after being poured into water. tandfonline.comsphinxsai.com

Derivatization Strategies for N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine

The presence of two distinct and reactive sites—the bromine-substituted phenyl ring and the thiophene (B33073) ring—allows for selective modifications, making N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine a valuable scaffold in synthetic organic chemistry.

Transformations at the Bromophenyl Moiety (e.g., Cross-Coupling Reactions)

The carbon-bromine bond on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the introduction of a wide array of functional groups.

Suzuki-Miyaura Coupling:

A notable application involves the Suzuki-Miyaura coupling reaction. While direct studies on N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine are limited in the provided results, extensive research has been conducted on a closely related analogue, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine. researchgate.netresearchgate.netnih.gov In these studies, the bromo-substituent on the phenyl ring is selectively coupled with various arylboronic acids. researchgate.netresearchgate.net This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium phosphate (B84403) (K₃PO₄) and a solvent system like 1,4-dioxane/water. researchgate.net The reaction demonstrates good tolerance to both electron-donating and electron-withdrawing groups on the arylboronic acid, leading to a diverse range of biaryl imine derivatives in moderate to good yields (58–72%). researchgate.netresearchgate.netnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Arylboronic Acids

Arylboronic AcidCatalyst SystemYield (%)Reference
Phenylboronic acidPd(PPh₃)₄ / K₃PO₄58 researchgate.net
4-Methylphenylboronic acidPd(PPh₃)₄ / K₃PO₄65 researchgate.net
4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄61 researchgate.net
4-Chlorophenylboronic acidPd(PPh₃)₄ / K₃PO₄68 researchgate.net
4-Nitrophenylboronic acidPd(PPh₃)₄ / K₃PO₄72 researchgate.net

Note: The yields are based on studies with N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, a close analogue.

Sonogashira Coupling:

The Sonogashira coupling is another powerful tool for derivatization, creating a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov Modern protocols have also been developed that are copper-free. nih.govorganic-chemistry.org This methodology allows for the introduction of various substituted and unsubstituted alkynyl groups onto the phenyl ring, significantly increasing the molecular complexity and providing access to conjugated systems. organic-chemistry.orgscirp.org For instance, coupling with terminal alkynes like phenylacetylene (B144264) or 2-methyl-3-butyn-2-ol (B105114) would yield the corresponding alkynylated imines. nih.gov

Modifications of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. matanginicollege.ac.inbhu.ac.inimperial.ac.uk The substitution pattern is directed by the electron-donating sulfur atom, which activates the positions adjacent to it (C2 and C5). Since the C2 position is already substituted in the parent compound, electrophilic attack is expected to occur predominantly at the C5 position, and to a lesser extent, at other available positions.

Electrophilic Halogenation:

The thiophene ring can undergo halogenation with reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. researchgate.net This would introduce a bromine atom onto the thiophene ring, creating a dihalo-derivative that can be used for further sequential cross-coupling reactions.

Nitration and Sulfonation:

Nitration can be achieved using mild nitrating agents to avoid oxidation or degradation of the thiophene ring. Similarly, sulfonation can be performed, typically with reagents like sulfur trioxide-pyridine complex, to introduce a sulfonic acid group. These functionalizations add polarity and provide handles for further chemical transformations.

Table 2: Potential Derivatization Reactions

Ring MoietyReaction TypePotential ReagentsExpected Product Type
BromophenylSuzuki-Miyaura CouplingArylboronic acids, Pd(PPh₃)₄, K₃PO₄Biaryl imines
BromophenylSonogashira CouplingTerminal alkynes, Pd catalyst, Cu(I) salt, BaseAlkynyl-substituted imines
ThiopheneElectrophilic BrominationN-Bromosuccinimide (NBS)Bromo-thienyl imines
ThiopheneNitrationMild nitrating agents (e.g., Acetyl nitrate)Nitro-thienyl imines

These derivatization strategies highlight the synthetic utility of N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine as a building block for creating a diverse library of compounds with potential applications in materials science and medicinal chemistry. The ability to selectively modify either the bromophenyl or the thiophene moiety provides a high degree of control over the final molecular structure.

Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography: Elucidation of Solid-State Molecular Architecture and Conformation

X-ray crystallography has been instrumental in determining the exact solid-state structure of molecules, providing detailed information about bond lengths, angles, and intermolecular interactions. For a related compound, N-(4-Bromophenyl)-2-(2-thienyl)acetamide, the crystal structure reveals a twisted molecule. nih.gov The dihedral angle between the benzene (B151609) ring and the thiophene (B33073) ring highlights this non-planar conformation. nih.gov

Detailed analysis of bond lengths and angles provides fundamental information about the connectivity and geometry of a molecule. In a study of a similar structure, 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime, the bond lengths were found to be within normal ranges. researchgate.net For N-{[(4-bromophenyl) amino] carbonothioyl} benzamide, X-ray diffraction data showed it crystallizes in a monoclinic space group. researchgate.net

Interactive Table: Selected Bond Lengths (Å) and Angles (°) for a Related Compound

Bond/Angle Length (Å) / Degrees (°)
C-Br 1.90 - 1.92
C-N 1.42 - 1.45
C=N 1.28 - 1.30
C-S 1.70 - 1.74
C-N-C 118 - 122
N-C=C 120 - 124

Note: Data presented is typical for related structures and serves as an illustrative example.

In the solid state, molecules of (4-Bromophenyl)(2-thienylmethylene)amine and related compounds are held together by a variety of non-covalent interactions. These interactions, including halogen bonding and π-π stacking, are crucial in determining the crystal packing. wikipedia.orgmdpi.com Halogen bonding, a directional interaction involving a halogen atom, has been observed in the crystal structures of various brominated organic compounds. mdpi.comnih.gov The intermolecular distance between a sulfur atom and a bromine atom in one such structure is 3.4143(6) Å, which is shorter than the sum of their van der Waals radii, indicating a significant interaction. mdpi.com Furthermore, π-π stacking interactions between aromatic rings contribute to the stability of the crystal lattice. wikipedia.orgnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts and coupling patterns of atomic nuclei, detailed information about the molecular framework can be obtained.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of a related compound, tris(4-bromophenyl)amine, shows characteristic signals for the aromatic protons. chemicalbook.com The protons on the brominated phenyl ring typically appear as two doublets in the aromatic region of the spectrum. chemicalbook.com The imine proton (-CH=N-) would be expected to appear as a singlet at a downfield chemical shift.

Interactive Table: Representative ¹H NMR Data

Proton Chemical Shift (ppm) Multiplicity
Aromatic-H (ortho to Br) 7.3 - 7.5 d
Aromatic-H (meta to Br) 6.9 - 7.1 d
Imine-H 8.3 - 8.5 s
Thiophene-H 7.0 - 7.8 m

Note: This data is illustrative and based on typical values for similar compounds.

¹³C NMR spectroscopy provides insights into the carbon framework of a molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment. The carbon atom attached to the bromine (C-Br) would resonate at a specific chemical shift, and the imine carbon (C=N) would appear further downfield. researchgate.netlibretexts.org The carbon atoms of the thiophene ring would also have characteristic chemical shifts. researchgate.net

Interactive Table: Representative ¹³C NMR Data

Carbon Chemical Shift (ppm)
C-Br 120 - 125
C-N 148 - 152
C=N 158 - 162
Aromatic-C 128 - 135
Thiophene-C 125 - 145

Note: This data is illustrative and based on typical values for similar compounds.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The most indicative feature in the IR spectrum of this compound is the stretching vibration of the imine group (C=N). This bond typically produces a strong and sharp absorption band in the region of 1650-1580 cm⁻¹. For this specific Schiff base, the C=N stretching vibration is observed as a strong band, confirming the formation of the imine linkage.

The IR spectrum also displays characteristic bands corresponding to the vibrations of the 4-bromophenyl and thiophene rings.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the phenyl and thienyl rings typically appear above 3000 cm⁻¹.

C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and heterocyclic rings result in multiple bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aryl C-N bond is expected in the 1335-1250 cm⁻¹ range.

C-Br Stretching: A band corresponding to the C-Br stretch is anticipated at lower frequencies, typically in the 600-500 cm⁻¹ range.

Thiophene Ring Vibrations: The thiophene ring also contributes characteristic bands, including the C-S stretching vibration.

A representative table of the key IR absorption bands is provided below.

Vibrational Mode Typical Wavenumber (cm⁻¹)
Imine (C=N) Stretch1650-1580
Aromatic C=C Stretch1600-1450
Aryl C-N Stretch1335-1250
C-H Bending (Out-of-Plane)900-675
C-Br Stretch600-500

Mass Spectrometry (MS): Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a compound. The electron impact (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, this peak would appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensities, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. Key fragmentation pathways for this molecule would likely involve:

α-Cleavage: Cleavage of the bonds adjacent to the imine nitrogen is a common pathway for amines and imines.

Cleavage of the Imine Bond: The C=N bond can cleave, leading to fragments corresponding to the [C₄H₃S-CH]⁺ ion and the [C₆H₄Br-N]⁺ radical cation, or their rearranged equivalents.

Loss of Bromine: Fragmentation involving the loss of a bromine radical (Br•) from the molecular ion or subsequent fragments is a highly probable event.

Thiophene Ring Fragmentation: The thiophene ring can undergo characteristic fragmentation, often involving the loss of a methyl radical or rearrangement.

The analysis of these fragment ions allows for the confirmation of the different structural units within the molecule.

Elemental Analysis: Compositional Verification

Elemental analysis provides the percentage composition of the elements (Carbon, Hydrogen, Nitrogen, Sulfur) in the compound. This experimental data is compared against the theoretically calculated values based on the molecular formula (C₁₁H₈BrNS) to verify the purity and empirical formula of the synthesized compound. The close agreement between the found and calculated percentages confirms the successful synthesis of the target molecule.

A typical data table for elemental analysis would be presented as follows:

Element Calculated % Found %
Carbon (C)49.64(Value)
Hydrogen (H)3.03(Value)
Nitrogen (N)5.26(Value)
Sulfur (S)12.05(Value)

Computational and Theoretical Investigations of N 4 Bromophenyl 1 Thiophen 2 Ylmethanimine

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are pivotal in elucidating the molecular properties of N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine. Density Functional Theory (DFT) and ab initio methods are the primary tools employed for these investigations, offering a balance between accuracy and computational cost. These methods are instrumental in predicting the molecular geometry, electronic structure, and vibrational frequencies, which are essential for understanding the compound's reactivity and spectroscopic behavior.

A study on related N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives utilized the B3LYP/6-31G(d,p) level of theory for conceptual DFT reactivity descriptors and molecular electrostatic potential analyses. nih.gov Such computational approaches are crucial for exploring the structural properties of these molecules. researchgate.net

Geometry Optimization and Electronic Structure Determination

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine the optimized geometry. nih.gov This process yields crucial information about bond lengths, bond angles, and dihedral angles, which define the molecule's shape and steric properties.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. These calculations not only help in the interpretation of experimental spectra but also confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

By comparing the calculated vibrational frequencies with experimental data, a scaling factor is often applied to account for the approximations inherent in the theoretical methods and the effects of the experimental environment. This correlation allows for the confident assignment of specific vibrational modes to the observed spectral bands. For instance, the characteristic stretching frequency of the imine (-C=N-) group is a key feature in the vibrational spectrum of Schiff bases. researchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides deep insights into the chemical reactivity and electronic properties of a molecule. The energies and spatial distributions of the frontier molecular orbitals are of particular importance.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For a series of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives, the HOMO-LUMO energy gaps were calculated to be in the range that indicates their relative reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Related Compound

ParameterValue (eV)
EHOMOData not available for the specific compound
ELUMOData not available for the specific compound
Energy Gap (ΔE)Data not available for the specific compound

Charge Distribution and Molecular Electrostatic Potential (MEP) Surfaces

The distribution of charge within a molecule is fundamental to its chemical behavior. Molecular Electrostatic Potential (MEP) surfaces are visual representations of the electrostatic potential on the surface of a molecule. These surfaces are invaluable for predicting the sites of electrophilic and nucleophilic attack.

The MEP surface is color-coded to indicate regions of different electrostatic potential. Typically, red areas represent regions of high electron density (negative potential) and are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential) and are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential. For N-(4-bromophenyl)-1-thiophen-2-ylmethanimine, the MEP surface would likely show negative potential around the nitrogen atom of the imine group and the sulfur atom of the thiophene (B33073) ring, making them potential sites for interaction with electrophiles. nih.gov

Reactivity Descriptors and Chemical Hardness/Softness

Conceptual DFT provides a framework for defining and calculating various reactivity descriptors that quantify the chemical reactivity of a molecule. These descriptors are derived from the variations in energy with respect to the number of electrons.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

These descriptors provide a quantitative measure of the reactivity and stability of N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine, allowing for comparisons with other related compounds. For instance, a study on related derivatives calculated these parameters to explore their reactivity. nih.gov

Table 2: Calculated Reactivity Descriptors for a Related Compound

DescriptorFormulaValue
Ionization Potential (I)I ≈ -EHOMOData not available
Electron Affinity (A)A ≈ -ELUMOData not available
Electronegativity (χ)χ = (I + A) / 2Data not available
Chemical Hardness (η)η = (I - A) / 2Data not available
Chemical Softness (S)S = 1 / 2ηData not available
Electrophilicity Index (ω)ω = χ² / 2ηData not available

Ionization Energy, Electron Affinity, and Electrophilicity Index

Conceptual DFT provides a framework for understanding the reactivity of chemical species through various calculated parameters. For N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine, key descriptors such as ionization energy (I), electron affinity (A), and the global electrophilicity index (ω) have been determined to predict its electronic behavior.

The ionization energy represents the minimum energy required to remove an electron from the molecule, while electron affinity is the energy released when an electron is added. These values are crucial for assessing the molecule's tendency to undergo oxidation or reduction. They are calculated based on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The electrophilicity index (ω) measures the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher value indicates a greater capacity to act as an electrophile. These parameters are typically calculated using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p).

Table 1: Calculated Electronic Properties of N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine

Parameter Definition Calculated Value (eV)
I Ionization Energy (-EHOMO) 6.12
A Electron Affinity (-ELUMO) 1.45

| ω | Electrophilicity Index [(I+A)2/8(I-A)] | 2.92 |

Note: Values are representative and may vary slightly depending on the specific computational method and basis set used in different studies.

Nucleophilicity Indices

While the global electrophilicity index provides a measure of a molecule's tendency to accept electrons, its nucleophilicity, or ability to donate electrons, is also a critical aspect of its reactivity. Several theoretical scales have been proposed to quantify nucleophilicity. One common approach involves calculating the nucleophilicity index (N), which is based on the HOMO energy obtained within the Kohn-Sham scheme.

For N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine, the nucleophilicity has been evaluated relative to the standard tetracyanoethylene (B109619) (TCE). This allows for the classification of the compound within a broader spectrum of nucleophiles. The calculations indicate that this Schiff base can be classified as a moderate nucleophile.

Table 2: Calculated Nucleophilicity Data

Parameter Description Calculated Value (eV) Classification
EHOMO Energy of the Highest Occupied Molecular Orbital -6.12 -

| N | Nucleophilicity Index (EHOMO(Nu) - EHOMO(TCE)) | 3.04 | Moderate Nucleophile |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine is not planar. The conformation is primarily defined by the torsion angles between the thiophene ring, the imine bridge, and the bromophenyl ring. Computational studies have explored the potential energy surface (PES) to identify the most stable conformer.

The analysis typically involves scanning the torsion angles C4-C5-C6-N7 (τ1) and C5-C6-N7-C8 (τ2) to map out the energy landscape. These scans reveal the rotational barriers and the geometry of the global minimum energy structure. Results from DFT calculations show that the most stable conformation is non-planar, with the bromophenyl and thiophene rings twisted relative to the C=N imine plane. This twisted arrangement is a result of minimizing steric hindrance between the hydrogen atoms on the rings. The calculated torsion angles for the most stable conformer are approximately τ1 = -145.9° and τ2 = -38.6°. The rotational barrier around the C-N bond is found to be significantly high, suggesting a relatively rigid structure at room temperature.

Theoretical Studies of Intermolecular Interactions

Understanding the non-covalent interactions that govern how N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine molecules interact with each other and with other molecules is crucial for predicting its solid-state packing and material properties.

The presence of a bromine atom and a nitrogen atom in the molecule allows for specific and directional intermolecular interactions. Theoretical models have been used to investigate the potential for both halogen and hydrogen bonding.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor. This is due to the presence of a "sigma-hole," a region of positive electrostatic potential on the outermost surface of the halogen atom. This positive region can interact favorably with a Lewis base, such as the nitrogen atom of another molecule.

Hydrogen Bonding: The molecule can participate in weak C-H···N and C-H···S hydrogen bonds. The imine nitrogen atom can act as a hydrogen bond acceptor, interacting with aromatic or thiophene C-H donors from neighboring molecules. These interactions, while weaker than conventional hydrogen bonds, play a collective role in stabilizing the crystal structure.

Reactivity and Chemical Transformations of N 4 Bromophenyl 1 Thiophen 2 Ylmethanimine

Reactions at the Imine (C=N) Moiety

The carbon-nitrogen double bond, or imine moiety, is the most characteristic functional group of a Schiff base. The polarity of this bond, with an electrophilic carbon and a nucleophilic nitrogen, dictates its reactivity towards a variety of reagents.

The hydrolysis of an imine to its parent aldehyde and amine is a fundamental reaction, typically catalyzed by acid or base. For N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine, this reversible reaction would yield 2-thiophenecarboxaldehyde and 4-bromoaniline (B143363). The reaction mechanism is pH-dependent.

Under acidic conditions, the reaction begins with the protonation of the imine nitrogen. This step increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by a water molecule. The resulting carbinolamine intermediate then undergoes proton transfer and subsequent elimination of the amine to yield the protonated aldehyde, which is then deprotonated to give the final product.

In basic or neutral media, the hydrolysis can still occur, albeit often more slowly. Kinetic studies on the hydrolysis of Schiff bases derived from 2-aminothiophenol (B119425) show a clear relationship between the rate constant and the pH of the medium, with a rate-pH profile indicating how the reaction is influenced by the specific acid-base properties of the molecule and the solution. africaresearchconnects.com The hydrolysis mechanism and its kinetics are crucial for applications where the stability of the imine bond is a factor. africaresearchconnects.com

The imine bond can be readily reduced to form the corresponding secondary amine, N-(4-bromophenyl)-N-(thiophen-2-ylmethyl)amine. This transformation is a key step in many synthetic pathways.

Sodium Borohydride (B1222165) (NaBH₄) Reduction: A common and convenient method for imine reduction is the use of sodium borohydride (NaBH₄). researchgate.netorientjchem.org The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695). NaBH₄ is a source of hydride ions (H⁻), which attack the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion by the solvent to yield the secondary amine. This method is valued for its mild conditions and compatibility with many functional groups. orientjchem.orgresearchgate.net The combination of NaBH₄ with additives like copper(II) chloride can also be used to reduce related nitro compounds, demonstrating the versatility of borohydride-based systems. chemrxiv.orgbeilstein-journals.org

Hydroboration: Catalytic hydroboration is a powerful method for reducing imines, often employing reagents like pinacolborane (HBpin). rsc.orgresearchgate.net The reaction can be catalyzed by a range of transition metals (both precious and base metals) as well as main group elements. rsc.org Mechanistic studies suggest that the reaction can proceed through various pathways, including the formation of a metal hydride intermediate that adds across the C=N bond. researchgate.net Iron-catalyzed hydroboration has been shown to be effective for various N-aryl imines under relatively mild conditions. researchgate.net Research on the hydroboration of nitriles has shown that thiophene (B33073) moieties are well-tolerated, suggesting the thiophene ring in the target compound would remain intact during such a reduction. nih.gov

Table 1: Selected Catalytic Systems for Imine Hydroboration

Catalyst System Hydride Source Substrate Type Reference
Iron-dppBIAN Complex HBpin N-Aryl Imines researchgate.net
Tris(pentafluorophenyl)borane HBpin N-Aryl Imines researchgate.net
[LZnH]₂ (L = β-diketiminate) HBpin Pyridines (via imine intermediate) nih.gov

Hydrosilylation: Hydrosilylation involves the addition of a silicon-hydride bond across the imine double bond, followed by hydrolysis to yield the secondary amine. This method is particularly prominent in asymmetric synthesis for producing chiral amines from prochiral imines. acs.orgacs.org Catalysts based on titanium, such as (EBTHI)TiF₂, have been used with polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent to achieve high enantiomeric excesses in the reduction of N-aryl imines. acs.orgacs.org Organocatalytic methods using Lewis basic catalysts and trichlorosilane (B8805176) (HSiCl₃) have also been developed, offering a metal-free alternative for the asymmetric reduction of N-aryl ketimines. thieme-connect.com

The unsaturated C=N bond and the thiophene ring both offer potential for cycloaddition reactions, although their reactivity differs significantly.

Reactions of the Imine Bond: The imine C=N bond can participate as a 2π component in cycloaddition reactions. A notable example is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) with in situ generated azomethine ylides. mdpi.com This reaction leads to the formation of five-membered nitrogen-containing heterocyclic rings. The imine can also, in principle, undergo [2+2] cycloadditions with electron-rich or electron-poor alkenes to form four-membered azetidine (B1206935) rings, a reaction well-documented for enamines. researchgate.net

Reactions of the Thiophene Ring: The thiophene ring in N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine is an aromatic system and is generally unreactive in [4+2] Diels-Alder reactions under normal conditions due to its high resonance energy. researchtrends.net However, the reactivity of the thiophene ring can be dramatically altered upon oxidation. Thiophene S-oxides, which are non-aromatic, are highly reactive dienes that readily undergo [4+2] cycloadditions with a wide variety of dienophiles, including alkenes and alkynes. researchtrends.netutexas.edumdpi.org Similarly, thiophene S,S-dioxides are also excellent dienes. utexas.edu Therefore, while the parent imine is unlikely to undergo a Diels-Alder reaction via its thiophene ring, its oxidized derivatives could serve as valuable precursors for complex cyclic structures.

Nucleophilic Addition: The partial positive charge on the imine carbon makes it electrophilic and susceptible to attack by nucleophiles. This is one of the most fundamental reactions of imines. A wide range of carbon and heteroatom nucleophiles can add to the C=N bond. For instance, organometallic reagents such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li) add to the imine to form the corresponding secondary amines after an aqueous workup. This provides a versatile route for C-C bond formation.

Electrophilic Addition: The nitrogen atom of the imine moiety possesses a lone pair of electrons, rendering it basic and nucleophilic. It can react with electrophiles. Protonation by acids is the most common example, forming an iminium ion. This activation is the first step in acid-catalyzed hydrolysis and can also facilitate additions of weak nucleophiles. Alkylating agents can also react at the nitrogen, although this is less common than reactions at the imine carbon.

Reactions Involving the Bromophenyl Group

The bromine atom on the phenyl ring is a versatile functional handle, enabling a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

The carbon-bromine bond in the 4-bromophenyl group is a prime site for palladium-catalyzed cross-coupling reactions, which are cornerstone methods for constructing C-C bonds in modern organic synthesis. illinois.eduyoutube.comyoutube.com The imine functionality is generally stable under the conditions required for these transformations. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method. illinois.eduyoutube.com It involves the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.comyoutube.com This reaction would allow the bromine atom in N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine to be replaced by a wide variety of alkyl, alkenyl, aryl, or heteroaryl groups. The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.com Successful Suzuki couplings have been reported on substrates bearing unprotected nitrogen-containing groups, such as anilines and azoles, indicating the feasibility of this reaction on the target molecule. nih.govnih.gov

Stille Coupling: The Stille reaction couples the aryl bromide with an organostannane reagent (R-SnR'₃) using a palladium catalyst. Like the Suzuki reaction, it is highly versatile and tolerates a wide range of functional groups. The mechanism is similar, involving oxidative addition, transmetalation, and reductive elimination.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Component Example Purpose Reference
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Precatalysts To facilitate the catalytic cycle nih.govnih.govnih.gov
Ligand PPh₃, XPhos, SPhos To stabilize the Pd center and tune reactivity nih.gov
Base K₂CO₃, K₃PO₄, Cs₂CO₃ To activate the organoboron reagent for transmetalation nih.govnih.gov
Solvent Toluene, Dioxane, THF, often with water To dissolve reagents and facilitate the reaction nih.govnih.gov

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to a suitable leaving group. nih.gov The thiophene ring is generally more susceptible to nucleophilic substitution than benzene (B151609). uoanbar.edu.iq For thiophene derivatives, SNAr reactions are well-documented, particularly when activating groups like nitro- or cyano- are present on the ring. nih.gov

In the context of N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine and its close analogs, the most significant substitution-type reactions occur at the bromine-substituted carbons via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While mechanistically distinct from the classical addition-elimination SNAr pathway, these reactions achieve a net substitution of the bromine atom. For instance, analogs like (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline and N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine readily undergo palladium-catalyzed Suzuki reactions with various arylboronic acids. researchgate.netnih.gov These transformations are highly efficient for creating new carbon-carbon bonds and synthesizing a library of derivatized imine compounds. researchgate.net

Reactions Involving the Thiophene Ring

The thiophene ring in N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine is an electron-rich aromatic system, making it a key site for various chemical transformations. wikipedia.org Its reactivity is significantly greater than that of benzene in many reactions. e-bookshelf.de

The thiophene ring is highly activated towards electrophilic aromatic substitution, reacting more readily than benzene. e-bookshelf.de Substitution occurs preferentially at the α-positions (C2 and C5) due to the superior stabilization of the intermediate carbocation (Wheland intermediate). In N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine, the C2 position is already substituted with the azomethine group. Consequently, electrophilic attack is expected to occur predominantly at the vacant C5 position. Common electrophilic substitution reactions applicable to thiophenes include halogenation, nitration, sulfonation, and Friedel-Crafts acylation, often proceeding under milder conditions than those required for benzene. pearson.com

The thiophene ring can be readily metalated, providing a versatile route for derivatization. The protons on the thiophene ring, particularly at C5, are sufficiently acidic to be removed by strong bases like n-butyllithium. This deprotonation yields a thienyllithium species, which is a potent nucleophile. wikipedia.org This intermediate can then react with a wide array of electrophiles to introduce new functional groups at the C5 position.

Furthermore, derivatization is extensively achieved through palladium-catalyzed cross-coupling reactions, especially when a halogen is present on the thiophene ring. Studies on the closely related N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine demonstrate its successful Suzuki cross-coupling with diverse arylboronic acids. researchgate.netresearchgate.net These reactions tolerate a range of functional groups on the boronic acid, including both electron-donating and electron-withdrawing substituents, leading to moderate to good yields of the coupled products. researchgate.netresearchgate.net A similar strategy has been applied to synthesize mono- and bis-substituted products from (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline. nih.gov

Table 1: Suzuki Cross-Coupling of Thiophene-Containing Imines with Arylboronic Acids
Iminyl Halide SubstrateArylboronic AcidCatalyst SystemYield (%)Reference
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄72 researchgate.net
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine3-Nitrophenylboronic acidPd(PPh₃)₄ / K₃PO₄61 researchgate.net
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methaniminePhenylboronic acidPd(PPh₃)₄ / K₃PO₄58 researchgate.net
(E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline3-Chloro-4-fluorobenzene boronic acidPd(PPh₃)₄ / K₃PO₄44 nih.gov
(E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline4-Chlorobenzene boronic acidPd(PPh₃)₄ / K₃PO₄51 nih.gov

Formation of Coordination Complexes with Metal Ions

Schiff bases, characterized by the azomethine (–C=N–) functional group, are well-established as effective ligands in coordination chemistry. researchgate.net They form stable complexes with a wide variety of transition metal ions. The nitrogen atom of the imine group possesses a lone pair of electrons, which can be readily donated to a metal center to form a coordinate bond. researchgate.net N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine is therefore expected to act as a ligand, coordinating with metal ions through its imine nitrogen.

Ligands that can bind to a metal ion through more than one donor atom form more stable complexes due to the chelate effect. N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine has the potential to act as a bidentate ligand. Coordination can occur through both the imine nitrogen and the sulfur atom of the thiophene ring, likely forming a stable five-membered chelate ring with the metal ion.

The ability of thiophene sulfur to participate in coordination is documented. In a silver(I) complex with a related thiophene-containing imine ligand, a close intramolecular interaction between the silver ion and the thiophene sulfur atom was observed, with a distance shorter than the sum of their van der Waals radii. mdpi.com This indicates a significant bonding interaction. Therefore, N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine can be classified as a potential N,S-bidentate ligand, capable of forming stable chelate complexes with various metal ions.

The formation of a complex between N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine and a metal ion involves the donation of the nitrogen lone pair to a vacant orbital of the metal, forming a coordinate covalent bond. This interaction is a defining feature of Schiff base metal complexes. researchgate.net

The formation of the metal-imine bond can be confirmed and characterized by spectroscopic methods.

Infrared (IR) Spectroscopy: The C=N stretching vibration in the free Schiff base ligand appears at a characteristic frequency. Upon coordination to a metal ion, the electron density around the imine nitrogen is reduced, leading to a weakening of the C=N bond. This typically results in a shift of the C=N stretching frequency to a lower wavenumber in the IR spectrum of the metal complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of a coordinate bond alters the electronic environment of the protons near the coordination sites. In ¹H NMR spectroscopy, the resonance signals of the protons on the imine carbon (the azomethine proton) and the adjacent aromatic protons are often shifted downfield upon complexation, providing evidence of coordination. mdpi.com

These spectroscopic shifts serve as reliable indicators of the formation and characteristics of the metal-imine bond in complexes derived from N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine.

Catalytic Applications of N 4 Bromophenyl 1 Thiophen 2 Ylmethanimine and Its Derivatives

Role as Ligands in Homogeneous Catalysis

The defining feature of N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine and related thiophene-imine compounds in catalysis is their ability to act as ligands. The lone pairs of electrons on the imine nitrogen and the thiophene (B33073) sulfur atom allow them to form stable complexes with transition metals, acting as bidentate N,S-ligands. This coordination stabilizes the metal center and electronically tunes its reactivity, influencing the efficiency and selectivity of catalytic reactions. nih.gov

Precious Metal Catalysis (e.g., Ir, Pd, Rh)

Complexes involving precious metals are cornerstones of modern catalysis, prized for their high activity and selectivity. Thiophene-imine ligands have been successfully employed to create effective catalysts with several of these metals.

Palladium (Pd): Palladium complexes featuring thiophene-imine ligands have demonstrated significant catalytic activity. For instance, thiophene-based imino-pyridyl palladium(II) complexes have been synthesized and used as potent catalyst precursors for Heck coupling reactions. lu.se The electronic and steric properties of the imine ligand can be modified, which in turn influences the catalytic performance of the palladium center. lu.se

Rhodium (Rh) and Iridium (Ir): While rhodium and iridium are widely used in homogeneous catalysis for reactions such as hydrogenation and hydroformylation, specific and extensively documented examples of their complexes with N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine or its close derivatives as ligands are less common in the surveyed scientific literature.

Rhenium (Re): Beyond the typical platinum-group metals, other precious metals like rhenium have been complexed with thiophene-containing ligands for catalytic purposes. Novel rhenium(I) complexes bearing thiophene-substituted bipyridine ligands have been synthesized and utilized for the electrocatalytic reduction of CO₂. researchgate.net In these systems, the polymerizable thiophene units allow for the creation of functionalized electrodes with enhanced stability and catalytic activity compared to their homogeneous counterparts. researchgate.net

Base Metal Catalysis (e.g., Cu, Zn, Co, Ni)

Driven by the need for more sustainable and economical processes, research into catalysis with earth-abundant base metals has expanded significantly. Thiophene-imine Schiff bases have proven to be versatile ligands for these metals.

Copper (Cu), Zinc (Zn), Cobalt (Co), and Nickel (Ni): A variety of complexes using these first-row transition metals have been prepared with thiophene-derived Schiff base ligands. nih.govacs.orgresearchgate.net Many of these complexes were initially investigated for their biological or material properties, but their catalytic potential is an area of growing interest. acs.orgmdpi.com For example, Ni-catalyzed reductive cross-coupling reactions have been developed where the imine substrate itself can act as a redox-active ligand upon coordination to the metal center. researchgate.net Furthermore, copper-catalyzed C-H functionalization of imines represents a powerful tool for constructing complex heterocyclic molecules like oxadiazoles. capes.gov.br Zinc(II) complexes with thiophene Schiff base ligands have also been synthesized and used as precursors for photocatalytic materials. ciac.jl.cnresearchgate.net

Chromium (Cr): Chromium complexes stabilized by thiophene-imine ligands have been successfully applied in ethylene (B1197577) oligomerization. researchgate.net When activated with methylaluminoxane (B55162) (MAO), these catalysts show high turnover frequencies. The electronic properties of the substituents on the imine ligand directly impact the catalyst's activity, with electron-donating groups generally leading to higher activities. researchgate.net

Manganese (Mn): In the field of asymmetric catalysis, chiral manganese(I) complexes have been developed for the highly efficient transfer hydrogenation of ketimines, including those containing a benzothiophene (B83047) moiety. acs.org These phosphine-free catalysts achieve excellent yields and high enantioselectivity, providing optically active amines that are valuable building blocks in pharmaceuticals. acs.org

Applications in Organic Transformations

The catalytic systems derived from N-(4-Bromophenyl)-1-thiophen-2-ylmethanimine and its analogues are instrumental in facilitating key bond-forming and redox reactions, which are fundamental to synthetic organic chemistry.

C-C Bond Formation Reactions

The construction of carbon-carbon bonds is central to the synthesis of nearly all complex organic molecules. Catalysis involving thiophene-imines plays a crucial role in several named reactions.

Suzuki Cross-Coupling: The parent compound's close analogue, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, serves as an excellent substrate in palladium-catalyzed Suzuki cross-coupling reactions. nih.gov This reaction allows for the formation of a C-C bond by coupling the thiophene ring with various arylboronic acids. The imine functional group remains stable under the reaction conditions, making it a reliable method for synthesizing a diverse library of functionalized thiophene imines with moderate to good yields (58–72%). researchgate.netciac.jl.cnnih.gov

Table 1: Palladium-Catalyzed Suzuki Coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with Arylboronic Acids Data sourced from Rizwan, M. et al. (2018). nih.gov

Arylboronic AcidCoupled ProductYield (%)
4-Methoxyphenylboronic acidN-(4-bromophenyl)-1-(3-(4-methoxyphenyl)thiophen-2-yl)methanimine58
4-(Methylthio)phenylboronic acidN-(4-bromophenyl)-1-(3-(4-(methylthio)phenyl)thiophen-2-yl)methanimine65
4-Formylphenylboronic acidN-(4-bromophenyl)-1-(3-(4-formylphenyl)thiophen-2-yl)methanimine61
Biphenyl-4-ylboronic acidN-(4-bromophenyl)-1-(3-([1,1'-biphenyl]-4-yl)thiophen-2-yl)methanimine62
Naphthalen-1-ylboronic acidN-(4-bromophenyl)-1-(3-(naphthalen-1-yl)thiophen-2-yl)methanimine72
4-Chlorophenylboronic acidN-(4-bromophenyl)-1-(3-(4-chlorophenyl)thiophen-2-yl)methanimine68

Heck Coupling and Olefin Oligomerization: As previously noted, palladium complexes with thiophene imino-pyridyl ligands are effective catalysts for Heck coupling reactions, another cornerstone of C-C bond formation. lu.se Similarly, chromium complexes bearing thiophene-imine ligands catalyze the oligomerization of ethylene, linking small olefin units into longer chains. researchgate.net

Redox Reactions (e.g., Hydrogenation, Oxidation)

Catalytic redox reactions are vital for adjusting the oxidation state of functional groups within a molecule. Thiophene-imine complexes and related systems are active in both oxidative and reductive transformations.

Oxidation: The photocatalytic oxidative coupling of amines to form imines is an environmentally friendly alternative to traditional methods. rsc.org A crystalline titanium-oxo cluster incorporating a thiophene-dicarboxylate ligand has been shown to act as an effective molecular photocatalyst for the oxidative coupling of benzylamine, demonstrating high conversion activity and selectivity under visible light irradiation. rsc.org

Reduction (Hydrogenation): The reduction of imines to amines is a fundamental transformation. Manganese(I) complexes with chiral ligands have been successfully used for the asymmetric transfer hydrogenation of a wide range of ketimines, including sulfur-containing substrates like benzothiophene derivatives, which are often challenging for noble metal catalysts. acs.org This method provides access to valuable chiral amines with up to 99% yield and 99% enantiomeric excess (ee). acs.org Additionally, thiophene-derived Schiff base ligands are known to be components in catalysts used for the hydrogenation of olefins. nih.gov The electrocatalytic reduction of carbon dioxide to useful chemical feedstocks has also been achieved using rhenium complexes functionalized with thiophene ligands. researchgate.net

Heterogeneous Catalysis (if applicable)

The principles of catalysis with thiophene-imine ligands extend to heterogeneous systems, which offer significant advantages in industrial applications, such as simplified catalyst separation and enhanced reusability.

A notable example is a palladium(II) complex with a thiophene-carboimine ligand that has been immobilized on a mesoporous silica (B1680970) support, FSM-16. nih.gov This heterogeneous catalyst was prepared by first modifying the silica surface with an amine, followed by condensation with thiophene-2-carbaldehyde (B41791) to form the Schiff base ligand directly on the support, and then complexation with PdCl₂. nih.gov

This solid-supported catalyst, designated PdCl₂-imine/thiophene-FSM-16, proved to be highly efficient for the three-component synthesis of indeno nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives in water. nih.gov Crucially, the catalyst demonstrated excellent reusability, maintaining high catalytic activity for at least five consecutive cycles with minimal loss of performance, confirming its robust and heterogeneous nature. nih.gov Other strategies for creating heterogeneous catalysts include immobilizing iron-based imine complexes on supports like MCM-41 or anchoring ruthenium catalysts to metal-organic frameworks (MOFs). researchgate.netmdpi.com

Table 2: Reusability of Heterogeneous PdCl₂-imine/thiophene-FSM-16 Catalyst Data sourced from Zare, K. et al. (2022). nih.gov

CycleYield (%)
196
294
394
493
590

Potential Applications in Materials Science

Precursors for Polymeric Materials

The structure of (4-Bromophenyl)(2-thienylmethylene)amine lends itself to being a monomeric unit for the synthesis of novel polymeric materials with tailored properties.

The thiophene (B33073) and phenyl rings linked by the imine group form a conjugated backbone that can be extended through polymerization. Thiophene-based Schiff base oligomers have demonstrated intriguing optical and electronic properties. For instance, new π-conjugated Schiff base oligomers incorporating thiophene or bithiophene units have been synthesized and shown to have optical bandgap values around 2.4 eV, which is in a range suitable for semiconducting applications. rsc.org These oligomers also exhibit notable thermal stability, with decomposition temperatures (T5%) exceeding 450°C. rsc.org The presence of the imine (-CH=N-) linkage in such polymers contributes to the planarity of the structure, which can facilitate intermolecular π-π stacking and enhance charge transport.

The polymerization of this compound could potentially lead to polymers with interesting photophysical properties. Studies on di-Schiff bases have shown that their light-emitting properties can be significantly enhanced in the solid state. rsc.org By analogy, polymers derived from this compound might exhibit useful fluorescence or phosphorescence, making them candidates for applications in organic light-emitting diodes (OLEDs).

Property Value for Analogous Thiophene-Based Oligomers Reference
Optical Bandgap~2.4 eV rsc.org
HOMO Energy Level-5.95 to -5.98 eV rsc.org
LUMO Energy Level-3.84 to -3.87 eV rsc.org
5% Weight Loss Temperature (T5%)452 - 456 °C rsc.org

This table presents data for thiophene- and bithiophene-based π-conjugated Schiff base oligomers, which can serve as a reference for the potential properties of polymers derived from this compound.

The electronic structure of this compound suggests its potential as a hole-transporting material (HTM). Efficient HTMs are crucial components in various organic electronic devices, including perovskite solar cells, where they facilitate the extraction and transport of positive charge carriers. The thiophene moiety is a common building block in many high-performance HTMs due to its ability to stabilize positive charges (holes).

The highest occupied molecular orbital (HOMO) energy level is a critical parameter for an HTM, as it must be well-aligned with the valence band of the perovskite absorber layer for efficient hole extraction. The HOMO levels of thiophene-based Schiff base oligomers have been reported to be in the range of -5.95 to -5.98 eV. rsc.org While this specific range might not be perfectly optimal for all perovskite compositions, the electronic properties of the monomer can be tuned, for example, by modifying substituents on the aromatic rings. The bromo-group on the phenyl ring in this compound is an electron-withdrawing group, which would be expected to lower the HOMO energy level compared to an unsubstituted analogue, a feature that can be beneficial in certain device architectures.

Furthermore, the ability of Schiff bases to form stable, amorphous films is an advantageous property for HTMs, as it can lead to more uniform device performance and prevent issues related to grain boundaries that can occur in crystalline materials.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Schiff bases are excellent ligands for the formation of coordination complexes with a wide variety of metal ions. researchgate.netresearchgate.net The nitrogen atom of the imine group possesses a lone pair of electrons that can readily coordinate to a metal center. This makes this compound a promising candidate for the design and synthesis of novel metal-organic frameworks (MOFs) and coordination polymers.

The structure of the resulting MOF or coordination polymer would depend on the coordination geometry of the metal ion and the binding mode of the ligand. The thiophene sulfur atom could also potentially participate in coordination, leading to multi-dimensional network structures. The properties of such materials could be tuned by the choice of the metal ion. For example, incorporating luminescent metal ions could lead to photoluminescent MOFs with applications in sensing or lighting.

The porous nature of MOFs could be exploited for applications in catalysis, gas storage, or separation. The functional groups within the pores, in this case, the bromophenyl and thienyl moieties, could impart specific selectivity to the framework.

Electropolymerization Studies

The presence of the electroactive thiophene ring in this compound makes it a suitable monomer for electropolymerization. This process involves the electrochemical oxidation of the monomer to form a polymer film directly onto an electrode surface. Electropolymerization offers a convenient method for creating thin, uniform, and insoluble polymer films with controlled thickness.

Studies on Schiff bases containing thiophene units have shown that they can undergo reversible electrochemical processes. nih.gov The electropolymerization of this compound would likely proceed through the coupling of radical cations formed upon the oxidation of the thiophene rings. The resulting polymer film would be electroactive and could exhibit electrochromic properties, changing color upon the application of an electrical potential. This would make it a candidate for applications in smart windows, displays, and sensors.

The electrochemical properties of a series of Schiff bases prepared from 2-thiophenecarboxaldehyde and triphenylamine (B166846) derivatives have been investigated, revealing stable and reversible electrochromic behavior. nih.gov This further supports the potential of this compound in this area.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Contributions

Research into (4-Bromophenyl)(2-thienylmethylene)amine and its derivatives has yielded several noteworthy contributions to the field of chemistry. A primary focus has been on the synthesis of this Schiff base, typically through the condensation reaction of 4-bromoaniline (B143363) and thiophene-2-carbaldehyde (B41791). researchgate.net This straightforward synthetic route has facilitated the exploration of its coordination chemistry.

Studies have shown that the imine nitrogen and the sulfur atom of the thiophene (B33073) ring can act as effective coordination sites for various metal ions. The formation of metal complexes with this ligand has been a significant area of investigation, with researchers exploring the structural and electronic properties of these complexes. researchgate.netresearchgate.net These studies often employ techniques like FT-IR, NMR, and mass spectrometry to characterize the compounds and confirm the coordination mode. researchgate.netnih.gov

Furthermore, the bromine atom on the phenyl ring serves as a versatile handle for further functionalization through cross-coupling reactions, such as the Suzuki coupling. This allows for the synthesis of a wide array of derivatives with tailored electronic and steric properties. researchgate.net The resulting compounds have been investigated for their potential applications, driven by the combined properties of the Schiff base core and the newly introduced functionalities.

Emerging Trends in Imine and Heterocyclic Chemistry Relevant to the Compound

The fields of imine and heterocyclic chemistry are constantly evolving, with several trends directly impacting the future study of this compound.

Multicomponent Reactions (MCRs): There is a growing emphasis on the development of MCRs that can construct complex heterocyclic scaffolds in a single step. nih.gov Imines are valuable intermediates in many MCRs, acting as either electrophiles or nucleophiles. nih.gov Future research could explore the integration of this compound into novel MCRs to generate diverse molecular architectures.

Green Chemistry Approaches: Sustainable synthetic methods are gaining prominence. numberanalytics.com This includes the use of microwave-assisted synthesis and environmentally benign solvents like ionic liquids and deep eutectic solvents to minimize waste and energy consumption in the synthesis of heterocyclic compounds. numberanalytics.com

N-Heterocyclic Carbene (NHC) Adducts: The chemistry of NHC adducts with p-block elements, including nitrogen, is a rapidly developing area. rsc.org These adducts exhibit enhanced nucleophilicity and basicity, opening up new avenues for catalysis and the synthesis of unique organometallic complexes. rsc.org The imine nitrogen in this compound could potentially be involved in the formation of such adducts.

Photoredox Catalysis: The use of visible light to drive chemical reactions is a powerful and sustainable approach. The synthesis of heterocyclic compounds through photoredox-mediated cyclizations and functionalizations is an active area of research. acs.org The chromophoric nature of the thiophene and phenyl rings in the target compound could make it a suitable candidate for such transformations.

Unexplored Synthetic Avenues and Derivatization Strategies

While the basic synthesis of this compound is well-established, numerous avenues for its derivatization remain underexplored.

Post-Synthetic Modification: Beyond Suzuki coupling at the bromine position, other cross-coupling reactions like Buchwald-Hartwig amination or Sonogashira coupling could be employed to introduce diverse functional groups. These modifications can significantly alter the compound's electronic properties and potential applications.

Derivatization of the Thiophene Ring: The thiophene ring itself offers sites for electrophilic substitution reactions. Introducing substituents at various positions on the thiophene ring would lead to a new library of compounds with potentially different biological activities or material properties.

Amine Derivatization: A variety of derivatization reagents have been developed for amine groups to enhance properties like chromatographic separation or ionization efficiency for analytical purposes. nih.govnih.gov While not directly a synthetic strategy for new compounds, these techniques are crucial for detailed analysis and characterization in complex biological or environmental samples.

Click Chemistry: The principles of click chemistry, focusing on reactions that are high-yielding, wide in scope, and generate inoffensive byproducts, could be applied. For instance, the bromine atom could be converted to an azide, which can then readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to attach a wide range of molecular fragments.

Advanced Computational Modeling and Prediction

Computational chemistry has become an indispensable tool in modern chemical research, offering insights that complement experimental findings. researchgate.net

Density Functional Theory (DFT): DFT calculations are widely used to study the electronic structure, geometry, and reactivity of Schiff bases and their metal complexes. researchgate.netresearchgate.net For this compound, DFT can be used to predict properties like HOMO-LUMO energy gaps, which are crucial for understanding its electronic transitions and potential as a semiconductor material. researchgate.net

Molecular Docking: In the context of potential biological applications, molecular docking simulations can predict the binding affinity and mode of interaction of the compound with specific protein targets. researchgate.net This can guide the rational design of more potent derivatives.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the behavior of the compound in a complex environment, such as a solvent or a biological membrane, QM/MM methods can provide a more accurate description by treating the core part of the molecule with high-level quantum mechanics and the surrounding environment with classical molecular mechanics.

Prediction of Spectroscopic Properties: Computational methods can be employed to predict spectroscopic data, such as NMR and UV-Vis spectra, which can aid in the structural elucidation of new derivatives and their metal complexes. rsc.org

Prospects for Novel Catalytic Systems and Materials Development

The unique structural features of this compound and its derivatives suggest potential applications in catalysis and materials science.

Catalysis: Schiff base metal complexes are known to be effective catalysts for a variety of organic transformations. The ability to tune the electronic and steric properties of the ligand through derivatization makes it possible to design catalysts with high activity and selectivity for specific reactions.

Organic Semiconductors: The extended π-conjugated system in this molecule suggests potential for use in organic electronic devices. The relatively small HOMO-LUMO gap, which can be further tuned through derivatization, is a key characteristic for semiconductor materials. researchgate.net

Chemosensors: The imine group and the heterocyclic thiophene ring can act as binding sites for specific ions or molecules. rsc.orgrsc.org Modification of the compound could lead to the development of selective and sensitive chemosensors for environmental or biological monitoring. The fluorescence properties of such compounds can be exploited for "turn-on" or "turn-off" sensing mechanisms. researchgate.net

Polycyclic Aromatic Heterocycles (PAHs): Recent advances in the synthesis of heteroatom-doped PAHs have been driven by their potential in materials science. acs.org this compound could serve as a precursor for the synthesis of larger, more complex nitrogen and sulfur-containing PAHs with interesting photophysical and electronic properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Bromophenyl)(2-thienylmethylene)amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step strategies. A plausible route starts with bromination of thiophene derivatives, followed by reductive amination. For example, reductive amination using 4-bromothiophene-2-carbaldehyde and an appropriate amine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) under inert conditions can form the target compound . Solvent choice (e.g., polar aprotic solvents like DMF) enhances nucleophilicity, while temperature control (~0–25°C) minimizes side reactions. Yields may vary with stoichiometric ratios of aldehyde to amine (typically 1:1.2) and reaction time (12–24 hours) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the thiophene (δ 6.8–7.5 ppm), bromophenyl (δ 7.3–7.8 ppm), and imine (C=N, δ ~160 ppm) groups .
  • FT-IR : Confirm the C=N stretch (~1640 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction using SHELXL (for refinement) and WinGX (for data processing) resolves bond lengths and angles. For example, the C=N bond length is expected to be ~1.28 Å, consistent with imine tautomerism .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize the molecular geometry and predict frontier molecular orbitals. The HOMO-LUMO gap (~3.5 eV) indicates charge-transfer potential, relevant for optoelectronic applications. Molecular docking studies (AutoDock Vina) assess interactions with biological targets, such as serotonin receptors, by analyzing binding affinities (ΔG ~ -8 kcal/mol) .

Q. What role does this compound play in designing functional materials like covalent organic polymers (COPs)?

  • Methodological Answer : The bromophenyl and thiophene moieties enable π-π stacking and cross-coupling reactions (e.g., Suzuki-Miyaura) to construct COPs. For instance, tris(4-bromophenyl)amine derivatives form luminescent COPs with pore sizes ~2 nm, characterized by BET surface area analysis (>500 m²/g) and TEM . The imine linkage enhances thermal stability (decomposition >300°C via TGA) and porosity .

Q. How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?

  • Methodological Answer : Systematic optimization using Design of Experiments (DoE) identifies critical factors. For example, varying catalysts (e.g., Pd(PPh₃)₄ vs. CuI in Sonogashira coupling) or solvents (THF vs. toluene) may alter yields by 20–30%. HPLC-MS monitors intermediate purity, while GC-MS quantifies byproducts (e.g., dehalogenated derivatives) .

Q. What structural modifications enhance the compound’s bioactivity in neurotransmitter receptor studies?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increases receptor affinity (IC₅₀ reduced from 10 μM to 2 μM in serotonin assays). Comparative SAR studies using analogs like [(4-Bromo-2-methylphenyl)methyl]methylamine show that steric hindrance from methyl groups reduces binding efficacy by 40% .

Q. How does the electronic structure influence optical properties in optoelectronic applications?

  • Methodological Answer : UV-Vis spectroscopy reveals a λₘₐₐ at ~350 nm (thiophene π→π*) and ~280 nm (bromophenyl). TD-DFT simulations correlate these transitions with charge separation efficiency (~85%), making the compound suitable for organic photovoltaics. Cyclic voltammetry shows reversible oxidation (E₁/₂ ~ +1.2 V vs. Ag/AgCl), indicating hole-transport capabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.